

Spectroscopic Data of Nanangenine H: An Application Note

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Compound of Interest

Compound Name: Nanangenine H

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This document provides a detailed overview of the spectroscopic data for **Nanangenine H**, a drimane sesquiterpenoid isolated from the novel Australian fungus, *Aspergillus nanangensis*. The structural elucidation of **Nanangenine H** was accomplished through comprehensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of **Nanangenine H**.

Table 1: Mass Spectrometry Data for **Nanangenine H**

Parameter	Observed Value
Ion	$[M + Na]^+$
Mass-to-Charge Ratio (m/z)	419.1727
Molecular Formula	$C_{21}H_{28}O_7$

NMR Spectroscopic Data

The structural backbone and stereochemistry of **Nanangenine H** were determined using a combination of 1D and 2D NMR experiments. The following tables summarize the ^1H and ^{13}C NMR chemical shifts, which are crucial for the structural assignment of the molecule.

Table 2: ^1H NMR Spectroscopic Data for **Nanangenine H** (600 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	4.21	d	3.0
2 α	1.83	m	
2 β	1.63	m	
3 α	1.54	m	
3 β	1.45	m	
5	1.69	m	
6	4.41	d	4.2
7 α	2.54	dd	18.0, 6.0
7 β	2.45	dd	18.0, 8.4
11	3.85	s	
13	1.01	s	
14	0.91	s	
15	0.85	s	
2'	2.40	q	7.2
3'	1.18	t	7.2

Table 3: ^{13}C NMR Spectroscopic Data for **Nanangenine H** (150 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm
1	78.8
2	26.5
3	37.9
4	33.4
5	49.5
6	76.9
7	34.2
8	139.6
9	140.2
10	38.8
11	51.2
12	171.1
13	21.5
14	28.9
15	16.8
1'	174.1
2'	27.6
3'	9.0

Experimental Protocols

Isolation of Nanangenine H

Nanangenine H was isolated from a culture of *Aspergillus nanangensis*. The general procedure involves:

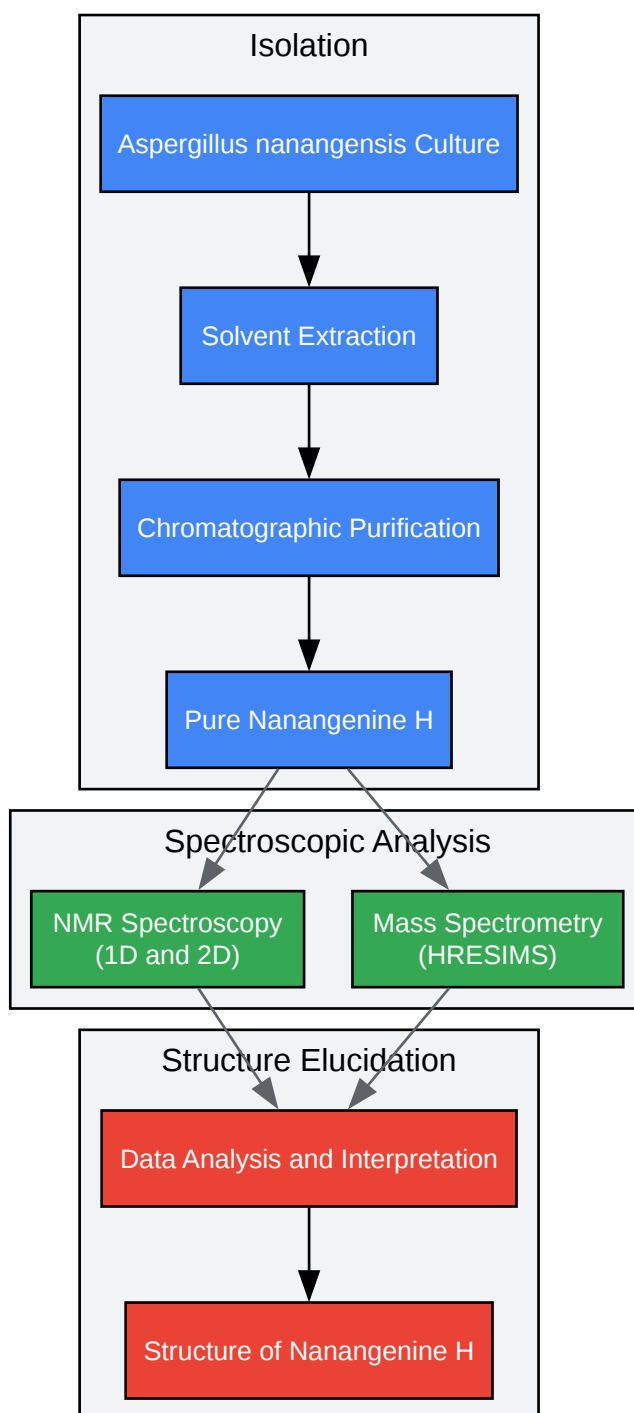
- Fermentation: Culturing the fungus on a suitable medium to promote the production of secondary metabolites.
- Extraction: Extraction of the fungal culture with an organic solvent (e.g., ethyl acetate).
- Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques, such as column chromatography over silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 600 MHz NMR spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.
- Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Nanangenine H**.



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